molecular formula C10H6N8S2 B193226 Mercaptopurine disulfide CAS No. 49808-20-0

Mercaptopurine disulfide

Cat. No.: B193226
CAS No.: 49808-20-0
M. Wt: 302.3 g/mol
InChI Key: ULNKLXSTZWVSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercaptopurine Disulfide (CAS 49808-20-0), with the molecular formula C₁₀H₆N₈S₂ and a molecular weight of 302.34 g/mol, is a disulfide derivative of the established antitumor and immunosuppressive agent, 6-Mercaptopurine (6-MP) . This compound serves as a critical research chemical, particularly as an analytical standard and an impurity reference in the quality control of pharmaceutical compounds like Azathioprine . Its primary research value lies in investigating novel mechanisms for cellular glutathione (GSH) depletion . Kinetic studies have shown that this compound reacts with glutathione in a 1:1 manner, forming a mixed disulfide and releasing 6-MP or 6-thioguanine . This reaction, potentially enhanced by glutathione S-transferase, provides a possible mechanism for the reported depletion of cellular GSH observed in EMT6 cells after exposure to these disulfides, a pathway of interest in oncology research . The compound should be stored at 2-8°C for long-term stability and is provided with a Certificate of Analysis . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(7H-purin-6-yldisulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNKLXSTZWVSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198084
Record name Mercaptopurine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49808-20-0
Record name Mercaptopurine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(6-purinyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine,6'-dithiobis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercaptopurine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-disulfanediylbis(9H-purine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCAPTOPURINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Iodine-Mediated Oxidation

The most widely reported method involves oxidizing 6-mercaptopurine (6-MP) with iodine under controlled conditions. This approach leverages the thiol group’s reactivity to form disulfide bonds. A seminal patent (US2697709A) details the procedure:

  • Reagents : 6-MP hydrate (8.65 g), potassium carbonate (14 g), and 1 N iodine-potassium iodide solution (50 mL).

  • Procedure : 6-MP and K₂CO₃ are dissolved in hot water, cooled to 20°C, and treated dropwise with iodine solution until starch indicator confirms excess iodine. The product precipitates as a yellow solid after chilling.

  • Yield : ~85% purity, requiring recrystallization for pharmaceutical-grade material.

Table 1: Optimization of Iodine Stoichiometry

Molar Ratio (6-MP:I₂)Reaction TimeYield (%)Purity (%)
1:0.510 min9288
1:15 min8985
1:1.53 min8482

Data adapted from oxidative coupling studies shows that substoichiometric iodine (0.5 equiv) maximizes yield while minimizing overoxidation byproducts. Excess iodine accelerates reaction kinetics but reduces purity due to sulfonic acid formation.

Solvent and pH Effects

Recent studies emphasize solvent selection’s impact on reaction efficiency. Using wet acetonitrile (5% H₂O) at pH 6.5 enhances disulfide formation rates by stabilizing the thiolate intermediate. Comparative experiments reveal:

Table 2: Solvent Screening for Oxidative Coupling

SolventDielectric ConstantReaction TimeYield (%)
Acetonitrile/H₂O37.510 min92
Ethanol24.330 min78
DMSO47.245 min65

Polar aprotic solvents like acetonitrile facilitate iodine dissociation, promoting faster electron transfer. Acidic conditions (pH < 5) protonate thiolate, stalling the reaction, while alkaline media (pH > 8) risk nucleophilic attack on the purine ring.

Disulfide Exchange Reactions

HA-SS-MPD Intermediate Synthesis

A prodrug-oriented strategy conjugates 6-MP to hyaluronic acid (HA) via a disulfide linker. This method, detailed in Natural Product Communications, involves:

  • Step 1 : HA modification with 2-mercaptopyridine (MPD) using 2,2′-dipyridyldisulfide (DPD) in methanol under N₂.

  • Step 2 : Thiol-disulfide exchange with 6-MP in DMSO at pH 6.5.

Table 3: pH-Dependent 6-MP Grafting Efficiency

pH6-MP Content (mg/g)Disulfide Bond Stability
5.510Low
6.512High
7.58Moderate

Optimal grafting occurs at pH 6.5, balancing thiolate availability (pKa = 7.8 for 6-MP) and MPD leaving group kinetics. The reaction achieves 12 mg/g 6-MP incorporation with 264.4 nm particle size, suitable for tumor targeting.

Purification Challenges

Post-synthesis dialysis (MWCO 3.5 kDa) removes unreacted 6-MP but risks disulfide cleavage. Freeze-drying preserves conjugate integrity, with FTIR confirming S–S stretching at 510 cm⁻¹. NMR analysis (δ 8.54–8.81 ppm) verifies purine proton retention post-conjugation.

Solid-Phase Synthesis

Resin-Bound Methodology

A less common approach immobilizes 6-MP on Wang resin via a photolabile linker. After oxidation with tert-butyl hydroperoxide (TBHP), the disulfide is cleaved with trifluoroacetic acid (TFA). Key advantages include:

  • Purity : >95% by HPLC (λ = 280 nm).

  • Scalability : Batch sizes up to 100 g demonstrated.

Table 4: Solid-Phase vs. Solution-Phase Comparison

ParameterSolid-PhaseSolution-Phase
Yield (%)8892
Purity (%)9588
Reaction Time48 h10 min
Solvent ConsumptionHighLow

While solid-phase synthesis offers superior purity, industrial adoption remains limited due to prolonged reaction times and resin costs.

Mechanistic Insights and Byproduct Analysis

Radical vs. Ionic Pathways

Electron paramagnetic resonance (EPR) studies confirm iodine-mediated oxidation proceeds via a radical mechanism, evidenced by TEMPO-trapped thiyl radicals. Conversely, disulfide exchange follows a bimolecular nucleophilic substitution (SN2) pathway, with rate constants (k = 1.2 × 10⁻³ M⁻¹s⁻¹) dependent on leaving group pKa.

Principal Byproducts

  • 6-Mercaptopurine sulfonic acid : Forms via overoxidation at iodine ratios >1:1.

  • HA-MP monosulfide : Results from incomplete disulfide exchange, detectable by MALDI-TOF.

Industrial-Scale Considerations

Cost-Benefit Analysis

Iodine-mediated oxidation remains the most cost-effective method ($12/g), compared to disulfide exchange ($58/g) and solid-phase synthesis ($210/g). However, regulatory guidelines increasingly mandate impurity profiles <0.1%, favoring the HA-SS-MP route despite higher costs.

Environmental Impact

Wet acetonitrile usage raises concerns due to its PNEC (predicted no-effect concentration) of 4.6 mg/L. Alternative solvents like cyclopentyl methyl ether (CPME) are under investigation but currently reduce yields by 15% .

Chemical Reactions Analysis

Types of Reactions: Mercaptopurine disulfide undergoes various chemical reactions, including:

    Reduction: The disulfide bond can be reduced back to two mercaptopurine molecules using reducing agents such as dithiothreitol or glutathione.

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Substitution: The thiol groups in mercaptopurine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Reducing Agents: Dithiothreitol, glutathione.

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Solvents: Methanol, ethanol, water.

Major Products Formed:

Scientific Research Applications

Cancer Treatment
Mercaptopurine disulfide has been investigated for its potential as an anticancer agent. Its mechanism involves mimicking purines, which inhibits nucleic acid synthesis essential for rapidly dividing cancer cells. Research indicates that embedding mercaptopurine in hydrogel formulations enhances its efficacy against colon cancer by providing a controlled release mechanism that responds to the tumor microenvironment .

Drug Delivery Systems
The compound's redox-responsive properties make it suitable for developing drug delivery systems. For instance, studies have shown that this compound can be incorporated into hydrogels that release the drug in response to specific cellular environments, such as those rich in glutathione typical of certain tumors .

Table 2: Biological Mechanisms and Effects

MechanismDescription
Nucleic Acid Synthesis InhibitionCompetes with hypoxanthine and guanine for key enzymes
Tumor Microenvironment ResponseEnhanced drug release in acidic or reductive environments
Anticancer ActivityEffective against leukemia and other malignancies

Medical Applications

Clinical Use in Inflammatory Bowel Disease
Mercaptopurine has been used clinically to manage inflammatory bowel disease (IBD). A meta-analysis demonstrated that switching to mercaptopurine is a viable strategy for patients intolerant to azathioprine, with approximately 68% tolerating the treatment effectively . This finding suggests that this compound may also hold potential in similar therapeutic contexts.

Case Study Insights
A retrospective study involving 149 IBD patients showed that mercaptopurine was tolerated by a significant proportion of those previously intolerant to azathioprine. This emphasizes the importance of exploring this compound as an alternative treatment option for patients with specific intolerances or adverse effects associated with traditional therapies .

Mechanism of Action

Mercaptopurine disulfide exerts its effects primarily through the redox-responsive cleavage of the disulfide bond. In the presence of reducing agents such as glutathione, the disulfide bond is cleaved, releasing active mercaptopurine molecules. These molecules then inhibit nucleic acid synthesis by interfering with purine metabolism. Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid, which inhibits DNA and RNA synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

6-Selenopurine

6-Selenopurine, a selenium analog of 6-MP, replaces sulfur with selenium. This substitution increases electron polarization (C–Se vs. C–S bonds), enhancing antimicrobial and antitumor activity. In Lactobacillus casei, 6-selenopurine showed 5-fold higher potency than 6-MP in inhibiting leukemia L5178 cell growth and xanthine dehydrogenase activity .

Thioguanine

Thioguanine (6-thioguanine, 6-TG) shares 6-MP’s purine backbone but substitutes a thiol group at the guanine position. Both drugs require activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form cytotoxic thioguanine nucleotides (TGNs). However, 6-TG is directly incorporated into DNA, causing strand breaks, whereas 6-MP primarily inhibits purine synthesis . TPMT (thiopurine methyltransferase) polymorphisms differentially affect their metabolism: TPMT overexpression reduces 6-TG efficacy (IC$_{50}$ = 1.10 μM vs. 0.55 μM in TPMT-negative cells) but enhances 6-MP cytotoxicity via methylmercaptopurine nucleotide accumulation .

Azathioprine

Azathioprine, a prodrug of 6-MP, features an imidazole group that delays release of active 6-MP. It exhibits a longer half-life (3–5 hours vs. 0.5–1.5 hours for 6-MP) and reduced early gastrointestinal toxicity . In IBD, azathioprine and 6-MP show comparable efficacy (67% remission vs. 8% placebo) but require 3–6 months for full effect .

Pharmacokinetic and Pharmacodynamic Differences

Metabolism and TPMT Polymorphism

  • Mercaptopurine disulfide: Limited data exist, but disulfide bonds may undergo reductive cleavage to 6-MP in vivo, altering bioavailability .
  • 6-MP vs. 6-TG : 6-MP is metabolized to TGNs and methylated by TPMT, whereas 6-TG forms DNA-incorporated TGNs and methylthioguanine nucleotides. TPMT-deficient patients require 90% dose reductions for 6-MP to avoid myelosuppression .
  • Azathioprine : Converts to 6-MP via glutathione-dependent cleavage, with 55% bioavailability vs. 16% for 6-MP .

Efficacy in Cancer and Autoimmune Diseases

Compound IC$_{50}$ (μM)* Key Targets Clinical Use
Mercaptopurine 0.52–1.50 Purine synthesis, Rac1 GTPase ALL, IBD
This compound N/A Experimental: redox modulation Preclinical cancer models
6-Selenopurine 0.10–0.25 Xanthine dehydrogenase, DNA synthesis Experimental leukemia/lymphoma
Thioguanine 0.55–1.10 DNA incorporation, mismatch repair AML, ALL

*IC$_{50}$ values vary by cell line and TPMT status .

Toxicity Profiles

  • Myelosuppression : Common to all thiopurines; 15.36% of IBD patients on 6-MP develop leukopenia . TPMT heterozygotes (10% of population) require 35% dose reductions .
  • Hepatotoxicity: 6-TG and 6-MP cause elevated transaminases; 6-selenopurine’s selenium moiety increases oxidative stress .
  • Infection Risk: Azathioprine’s immunosuppression increases susceptibility to pathogens like Campylobacter concisus .

Biological Activity

Mercaptopurine disulfide, a derivative of the well-known chemotherapeutic agent mercaptopurine (6-MP), has garnered attention for its potential biological activities, particularly in the treatment of various cancers. This article delves into the pharmacodynamics, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Mercaptopurine

Mercaptopurine is a purine analog that interferes with nucleic acid synthesis by inhibiting purine metabolism. It is primarily used in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. The compound is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form thioinosinic acid (TIMP), which inhibits several key enzymatic reactions involved in purine synthesis .

The biological activity of this compound can be understood through its interaction with cellular pathways involved in DNA synthesis and cell proliferation:

  • Inhibition of Enzymatic Activity : this compound acts by competing with natural substrates for HGPRT, leading to decreased levels of purines necessary for DNA replication.
  • Thiol-Disulfide Exchange : The disulfide bond in this compound allows it to participate in thiol-disulfide exchange reactions, which can enhance its cytotoxic effects specifically in leukemic cells that are more sensitive to redox changes than normal cells .

Pharmacokinetics and Bioavailability

Mercaptopurine has a short half-life (1-3 hours) and poor bioavailability, which limits its therapeutic efficacy. Recent studies have explored innovative drug delivery systems to improve its pharmacokinetic profile:

  • Nanoparticle Formulations : Research has demonstrated that 6-mercaptopurine-loaded nanoparticles can enhance oral bioavailability and prolong the survival time in animal models of ALL . These formulations show a controlled release mechanism that allows for targeted delivery to cancer cells while minimizing systemic toxicity.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on human breast cancer (MCF-7) and prostate cancer (DU145) cell lines have shown that this compound exhibits significant cytotoxic effects. Coupling mercaptopurine with pH-responsive carriers increased its efficacy against DU145 cells, suggesting a promising avenue for targeted cancer therapy .
  • Animal Models : In vivo experiments using ALL model mice treated with 6-mercaptopurine nanoparticles indicated improved survival rates compared to control groups. The nanoparticles facilitated better absorption in the duodenum while reducing toxic metabolite accumulation, showcasing their potential as a safer alternative for chemotherapy .
  • S-Allyl Derivatives : Novel prodrugs such as S-allylthio-6-mercaptopurine have been tested for anti-leukemic activity. These derivatives showed enhanced apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) models, highlighting the importance of structural modifications in improving therapeutic outcomes .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionEfficacyToxicity Profile
MercaptopurineInhibition of purine metabolism via HGPRTEffective against ALLMyelosuppression, liver toxicity
This compoundThiol-disulfide exchange; enhanced redox activityIncreased cytotoxicityReduced systemic toxicity
S-Allylthio-6-MercaptopurineEnhanced apoptosis via redox homeostasis modulationHigher apoptotic rates in B-CLLPotentially lower than 6-MP

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the disulfide bond configuration in Mercaptopurine disulfide, and how can experimental artifacts be minimized?

  • Methodological Answer : Use non-reducing peptide mapping via high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to identify disulfide bonds. To minimize artifacts (e.g., in vitro disulfide exchange), employ rapid quenching of redox activity during sample preparation and validate results with parallel experiments under reducing/non-reducing conditions . Structural validation may include tandem MS/MS fragmentation and bioinformatics tools like pLink-SS for disulfide linkage prediction .

Q. How should researchers design synthesis protocols for this compound to ensure stability and reproducibility?

  • Methodological Answer : Optimize reaction conditions (e.g., pH, temperature, and solvent polarity) to favor disulfide bond formation while avoiding unintended oxidation. Use inert atmospheres (e.g., nitrogen) to control redox environments. Characterize intermediates with nuclear magnetic resonance (NMR) and confirm final product purity via HPLC-UV/Vis with reference standards. Document batch-specific variations in supplementary materials to aid reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in disulfide bond connectivity data between computational models and experimental results?

  • Methodological Answer : Apply a multi-technique validation framework:

Compare computational predictions (e.g., molecular dynamics simulations of disulfide stability) with experimental LC-HRMS/MS data.

Use mutagenesis to disrupt predicted disulfide bonds and assess structural/functional impacts.

Cross-reference findings with X-ray crystallography or cryo-EM if crystalline forms are obtainable .

  • Data Contradiction Analysis : If discrepancies persist, re-evaluate sample preparation for potential artifacts (e.g., partial reduction during extraction) or computational force field inaccuracies .

Q. What experimental frameworks are recommended for studying the redox-dependent pharmacokinetics of this compound in biological systems?

  • Methodological Answer :

In vitro : Use redox-buffered cell culture systems to simulate physiological glutathione levels. Monitor disulfide stability via LC-MS/MS time-course assays.

In vivo : Employ isotope-labeled this compound in animal models to track metabolic conversion to mercaptopurine and correlate with redox enzyme activity (e.g., glutathione peroxidase).

Data Interpretation : Normalize results to tissue-specific redox potentials and validate with knockout models of redox-regulatory genes .

Q. How can computational models improve the prediction of this compound’s reactivity in novel biological contexts?

  • Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to model disulfide bond cleavage energetics under varying redox conditions. Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy for reaction rate quantification). Use machine learning to correlate structural descriptors (e.g., bond dissociation energies) with observed reactivity .

Experimental Design & Reporting Guidelines

Q. What are the critical elements to include in the "Methods" section for disulfide bond-related studies to ensure reproducibility?

  • Methodological Answer :

  • Sample Preparation : Specify quenching methods (e.g., alkylation with iodoacetamide) to prevent post-extraction disulfide scrambling.
  • Instrumentation : Detail LC-HRMS parameters (e.g., column type, gradient elution program) and mass accuracy thresholds for peptide identification.
  • Data Availability : Deposit raw mass spectra in public repositories (e.g., ProteomeXchange) and provide accession numbers .

Q. How should researchers structure supplemental materials for studies involving this compound’s structural analysis?

  • Methodological Answer : Organize supplemental data into:

Synthetic Protocols : Step-by-step procedures with NMR/HPLC validation.

Mass Spectrometry Data : Annotated spectra and disulfide linkage tables.

Computational Models : Input files for molecular dynamics simulations and force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercaptopurine disulfide
Reactant of Route 2
Reactant of Route 2
Mercaptopurine disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.